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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for azelaic acid
and its common derivatives. The information presented is intended to aid in the identification,
characterization, and quality control of these compounds in a research and development
setting. All quantitative data is summarized in structured tables for ease of comparison, and
detailed experimental methodologies are provided for key analytical techniques.

Introduction to Azelaic Acid and its Derivatives

Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile molecule with applications in
pharmaceuticals and polymer synthesis.[1] Its derivatives, particularly esters and amides, are
of significant interest for their potential as prodrugs, enhanced solubility, and utility as
monomers for biomaterials. Accurate spectroscopic characterization is paramount for ensuring
the purity and structural integrity of these compounds. This guide focuses on the key
spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for azelaic acid and selected ester
and amide derivatives.

'H NMR Spectroscopy Data
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1H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in
a molecule. The chemical shifts (8) are indicative of the electronic environment of the protons.
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Chemical Shift (6, ppm)

Compound o Assignment
and Multiplicity

Azelaic Acid ~12.0 (broad s) -COOH

2.18 (b) 0-CHz

1.47 (m) B-CH:

1.25 (m) Y, 0, e-CH2

Dimethyl Azelate 3.67 (s) -OCHs

2.30 (t) 0-CH:z

1.62 (m) B-CH2

1.31 (m) Y, 9, €-CH2

Diethyl Azelate 4.12 (q) -OCH2CHs

2.28 () 0-CHz

1.60 (m) B-CH2

1.33 (m) Y, 0, e-CH2

1.25 (1) -OCH2CHs

Dibutyl Azelate 4.06 (t) -OCH2(CH2)2CHs

2.27 (t) 0-CH:2

1.60 (m) -OCH2CH2CH2CHs, B-CH:

1.38 (m) -OCH2CH2CH2CH3

1.32 (m) Y, 0, e-CH2

0.94 (1) -OCH2(CH2)2CHs

Poly(hexamethylene ~7.9 (broad s) NH-

azelamide) (Nylon 6,9)

3.1 (m)

-NH-CHa-

2.1 (t)

a-CH:2
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B-CH: (acid part), -NH-CH2-

1.5 (m) CH
5-

Y, 0, e-CHz (acid part), central

1.3 (m
(m) CHz (diamine part)

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality
within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

B3C NMR Spectroscopy Data

13C NMR spectroscopy provides information on the carbon skeleton of a molecule.
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Compound Chemical Shift (6, ppm) Assignment
Azelaic Acid 173.4-174.4 -COOH
33.1-33.7 a-C

27.8-285 B-C, 8-C, e-C

23.9-245 y-C

Dimethyl Azelate 174.2 -C=0
51.4 -OCHs

34.0 a-C

29.0 B-C, 6-C, e-C

24.9 y-C

Diethyl Azelate 173.7 -C=0
60.2 -OCH2CHs

34.3 a-C

29.1 B-C, 6-C, e-C

25.0 y-C

14.2 -OCH2CHs

Dibutyl Azelate 173.8 -C=0
64.1 -OCH2(CH2)2CHs

34.4 a-C

30.7 -OCH2CH2CH2CHs

29.1 B-C, 86-C, e-C

25.0 y-C

19.2 -OCH2CH2CH2CHs

13.7 -OCH2(CH2)2CHs
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Poly(hexamethylene )
) ~173 -C=0 (amide)
azelamide) (Nylon 6,9)
~40 -NH-CH2-
~36 a-C
29 B-C, 3-C, &-C (acid part),
central CH2z (diamine part)
~26 y-C (acid part), -NH-CH2-CHz2-

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality
within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule based on their
characteristic vibrational frequencies.

Key Vibrational .
Compound . Assignment
Frequencies (cm™?)

Azelaic Acid 2500-3300 (broad) O-H stretch (carboxylic acid)

2926, 2840 C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
1724

dimer)[3]
Azelaic Acid Esters (general) 2930, 2855 C-H stretch (aliphatic)
1730-1740 C=0 stretch (ester)
1170-1250 C-O stretch (ester)
Azelaic Acid Amides (general) ~3300 (broad) N-H stretch (amide)
2930, 2855 C-H stretch (aliphatic)
~1640 (Amide 1) C=0 stretch (amide)
~1540 (Amide 11) N-H bend and C-N stretch
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Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and structural features.

Key m/z values (and

Compound Molecular Weight ( g/mol ) . .
interpretation)
o 187 ([M-H]"), 171 ([M-H-
Azelaic Acid 188.22
H20]7), 125[4]
_ 216 ([M]*), 185 ([M-OCHs]*),
Dimethyl Azelate 216.27
152, 74
) 244 ([M]*), 199 ([M-OCzHs]*),
Diethyl Azelate 244.32
152
_ 300 ([M]*), 227 ([M-OCaHs]"),
Dibutyl Azelate 300.43
152
U 186 ([M]*), 169 ([M-NHs]*),
Azelaic Acid Diamide 186.25

142

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are general
protocols and may require optimization based on the specific instrumentation and sample
matrix.

NMR Spectroscopy

o Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds, D20) at a concentration of 5-10 mg/mL. The choice of solvent depends on the
solubility of the analyte.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e 1H NMR Acquisition:
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o A standard one-pulse sequence is typically used.

o Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm.

e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
o Alonger relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

IR Spectroscopy

e Sample Preparation:

o Liquids (Esters): A thin film of the liquid can be placed between two salt plates (e.g., NaCl
or KBr).

o Solids (Azelaic Acid, Amides): The solid can be prepared as a KBr pellet by grinding a
small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids
with minimal sample preparation.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

o Data Acquisition:
o A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.
o The sample spectrum is then recorded.

o The spectra are typically collected over the range of 4000-400 cm~* with a resolution of 4
cm~L,
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Mass Spectrometry

e Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives
like esters. The sample is injected into a gas chromatograph, where it is vaporized and
separated on a capillary column before entering the mass spectrometer.

o Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile
compounds like azelaic acid. The sample is dissolved in a suitable solvent and separated
on a liquid chromatography column before being introduced into the mass spectrometer,
often using an electrospray ionization (ESI) source.

e lonization:

o Electron lonization (EI): Commonly used in GC-MS, this high-energy technique causes
extensive fragmentation, providing a detailed fragmentation pattern.

o Electrospray lonization (ESI): A soft ionization technique used in LC-MS that typically
produces the protonated molecule [M+H]* or the deprotonated molecule [M-H]~, providing
molecular weight information.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their m/z ratio.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for comparing spectroscopic data and a
representative signaling pathway where azelaic acid plays a role.
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Spectroscopic Data Comparison Workflow

Sample Preparation
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;
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|
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;
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Caption: Workflow for the comparison of spectroscopic data of azelaic acid derivatives.
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Simplified Plant Defense Signaling Pathway Involving Azelaic Acid

Pathogen Attack
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'
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Azelaic Acid Synthesis
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Caption: Role of azelaic acid in plant defense signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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